Cas no 127254-10-8 (DU 6857)

DU 6857 structure
Nome del prodotto:DU 6857
DU 6857 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Sitafloxacin
- 7-[(4S)-4-Amino-6-azaspiro[2.4]heptan-6-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
- 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1 R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydro-3-quinolinecarboxyli c acid
- 3-Quinolinecarboxylicacid,7-(7-amino-5-azaspiro[2.4]hept-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-,[1R-[1a(R*),2a]]-
- 5-Azaspiro[2.4]heptane, 3-quinolinecarboxylicacid deriv.
- DU 6857
- SitafloxacinisomerⅢ(RRS)
- sitafloxacin isomer III(RRS)
- Sitafloxacin Isomer Impurity 7
- 7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4
- 7-[(7R)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluoro-cyclopropyl]-1,4-dihydro-4-oxo-Quinolin-3-carboxylic acid
- 3-Quinolinecarboxylic acid, 7-[(7R)-7-aMino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-
- 7-[(4S)-4-Amino-6-azaspiro[2.4]heptan-6-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
- Sitafloxacinisomer cento(RRS)
- 3-Quinolinecarboxylicacid,7-[(7R)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-
- 7-[(7R)-7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
- AM85539
- 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 127254-10-8
- A909893
- CHEMBL607110
-
- Inchi: InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
- Chiave InChI: PNUZDKCDAWUEGK-CYZMBNFOSA-N
- Sorrisi: F[C@@H]1[C@H](N2c3c(cc(c(N4CC5(CC5)[C@H](N)C4)c3Cl)F)C(=O)C(C(O)=O)=C2)C1
Proprietà calcolate
- Massa esatta: 409.10064
- Massa monoisotopica: 409.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 28
- Conta legami ruotabili: 3
- Complessità: 761
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 86.9A^2
- XLogP3: 0.7
Proprietà sperimentali
- Densità: 1.63
- Punto di ebollizione: 629.2 °C at 760 mmHg
- Punto di infiammabilità: 334.3 °C
- PSA: 86.87
DU 6857 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D735050-1mg |
DU 6857 |
127254-10-8 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | D735050-10mg |
DU 6857 |
127254-10-8 | 10mg |
$1499.00 | 2023-05-18 |
DU 6857 Letteratura correlata
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
127254-10-8 (DU 6857) Prodotti correlati
- 864926-07-8(6-ethyl 3-methyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)
- 302823-98-9((5Z)-5-(4-methoxyphenyl)methylidene-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one)
- 1567067-35-9(2-Fluoro-N-(2-methoxyethyl)pyridin-4-amine)
- 74149-38-5(Bis(methylthio)gliotoxin (FR-49175))
- 899212-99-8(3-(4-chlorobenzenesulfonyl)-1-ethyl-1,4-dihydroquinolin-4-one)
- 118458-20-1(Yttrium, m5-oxotetrakis[m-(2-propanolato)]tetrakis[m3-(2-propanolato)]pentakis(2-propanolato)penta-)
- 2094154-09-1(N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride)
- 1806378-44-8(3-Fluoro-2-nitro-6-(trifluoromethyl)pyridine)
- 64321-45-5(3-[3-(trifluoromethyl)phenyl]piperidine)
- 2218436-83-8(rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
